2-methoxy-3-methyl-9H-carbazole is a member of carbazoles.
2-methoxy-3-methyl-9H-carbazole
CAS No.: 24224-28-0
Cat. No.: VC1878827
Molecular Formula: C14H13NO
Molecular Weight: 211.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 24224-28-0 |
---|---|
Molecular Formula | C14H13NO |
Molecular Weight | 211.26 g/mol |
IUPAC Name | 2-methoxy-3-methyl-9H-carbazole |
Standard InChI | InChI=1S/C14H13NO/c1-9-7-11-10-5-3-4-6-12(10)15-13(11)8-14(9)16-2/h3-8,15H,1-2H3 |
Standard InChI Key | XYYYPIAQQFQTAN-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1OC)NC3=CC=CC=C32 |
Canonical SMILES | CC1=CC2=C(C=C1OC)NC3=CC=CC=C32 |
Melting Point | 225°C |
Introduction
Chemical Structure and Properties
Structural Identification
2-Methoxy-3-methyl-9H-carbazole possesses a distinctive molecular structure that can be represented through various chemical notations:
The compound features a carbazole core structure with a methoxy group at position 2 and a methyl group at position 3. The nitrogen atom at position 9 is present in the NH form, as indicated by the "9H" in the compound name.
Physical and Chemical Properties
The physical and chemical properties of 2-methoxy-3-methyl-9H-carbazole are summarized in Table 1:
Table 1: Physical and Chemical Properties of 2-methoxy-3-methyl-9H-carbazole
Property | Value |
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Molecular Weight | 211.26 g/mol |
Exact Mass | 211.099714038 g/mol |
Topological Polar Surface Area (TPSA) | 25.00 Ų |
XlogP | 3.70 |
CAS Number | 24224-28-0 |
The compound's relatively high XlogP value (3.70) suggests significant lipophilicity, which has implications for its membrane permeability and potential bioavailability in biological systems. The moderate TPSA value (25.00 Ų) indicates limited hydrogen bonding capacity, primarily associated with the nitrogen and oxygen atoms in the molecule.
Predicted Collision Cross Section
Mass spectrometry analyses have provided predicted collision cross section (CCS) data for various adducts of 2-methoxy-3-methyl-9H-carbazole, as presented in Table 2:
Table 2: Predicted Collision Cross Section Values for Different Adducts
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 212.10700 | 144.8 |
[M+Na]⁺ | 234.08894 | 160.6 |
[M+NH₄]⁺ | 229.13354 | 155.0 |
[M+K]⁺ | 250.06288 | 154.0 |
[M-H]⁻ | 210.09244 | 148.1 |
[M+Na-2H]⁻ | 232.07439 | 152.1 |
[M]⁺ | 211.09917 | 148.2 |
[M]⁻ | 211.10027 | 148.2 |
These CCS values provide valuable information for analytical identification and characterization of the compound using ion mobility-mass spectrometry techniques.
Synthesis Methods
The synthesis of 2-methoxy-3-methyl-9H-carbazole has been documented in scientific literature, primarily involving palladium-catalyzed cyclization reactions. A detailed synthetic procedure is described below:
Palladium-Catalyzed Synthesis
The synthesis of 2-methoxy-3-methyl-9H-carbazole involves a palladium-catalyzed coupling reaction using the following protocol:
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Starting materials: Compound 8 (699 mg, 5.1 mmol), 1,2-dichlorobenzene (617 mg, 4.2 mmol)
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Catalyst system: Pd(OAc)₂ (47.0 mg, 5 mol %), tricyclohexylphosphene (PCy₃) (117.6 mg, 10 mol%)
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Base: K₃PO₄ (2.6 g, 12.2 mmol)
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Solvent: Dry N-methyl-2-pyrrolidone (NMP) (20 mL, 0.2 M)
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Reaction conditions: Heating at 135 °C for 18 hours under argon atmosphere in a Schlenk tube
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Purification: Column chromatography on silica gel (n-hexane/EtOAc)
This synthetic approach represents an efficient method for obtaining 2-methoxy-3-methyl-9H-carbazole with good yield, utilizing transition metal catalysis to facilitate the formation of the carbazole ring system.
Natural Occurrence
Plant Sources
2-Methoxy-3-methyl-9H-carbazole has been identified as a natural product in certain plant species. According to the available data, this compound has been isolated from:
Glycosmis macrophylla belongs to the Rutaceae family, which is known for containing various carbazole alkaloids. The presence of this compound in natural sources suggests its potential role in the plant's ecological functions, possibly serving as a defense mechanism against pathogens or herbivores.
Predicted Biological Activities
These predictions suggest that 2-methoxy-3-methyl-9H-carbazole may interact with various cellular proteins involved in transcription regulation, DNA repair, metabolism, and signal transduction, potentially conferring diverse biological effects.
Research Context: Carbazole Derivatives as Bioactive Compounds
Antimicrobial Activity
Carbazole derivatives, including structures similar to 2-methoxy-3-methyl-9H-carbazole, have demonstrated significant antimicrobial activities against various bacterial and fungal pathogens. Research has shown that certain carbazole compounds exhibit strong inhibitory effects against both Gram-positive and Gram-negative bacteria, including clinically relevant strains such as Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis .
While specific antimicrobial activity data for 2-methoxy-3-methyl-9H-carbazole is limited in the provided search results, the general trends observed among related carbazole derivatives suggest potential antimicrobial properties. The presence of methoxy and methyl substituents may influence the compound's interaction with microbial cellular components, possibly contributing to antimicrobial efficacy.
Structure-Activity Relationships
Structure-activity relationship studies on carbazole derivatives have indicated that specific substituents and their positions on the carbazole ring system significantly impact biological activities. The methoxy group at position 2 and methyl group at position 3 in 2-methoxy-3-methyl-9H-carbazole may contribute to its potential bioactivity through:
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Enhanced lipophilicity, facilitating membrane penetration
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Potential hydrogen bonding interactions with biological targets
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Electronic effects influencing the reactivity of the carbazole core
These structural features provide a foundation for understanding the potential biological activities of 2-methoxy-3-methyl-9H-carbazole and may guide further research into its therapeutic applications.
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